molecular formula C18H13F3N4O3 B2956733 4-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine CAS No. 1251629-68-1

4-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B2956733
CAS No.: 1251629-68-1
M. Wt: 390.322
InChI Key: GPTIDBKAYNMJCK-UHFFFAOYSA-N
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Description

4-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound that features a unique combination of functional groups, including a trifluoromethoxybenzoyl group, an azetidine ring, an oxadiazole ring, and a pyridine ring

Scientific Research Applications

4-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Azetidinones, for example, are known to inhibit several enzymes, which could be a potential mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the azetidine ring through a cyclization reaction, followed by the introduction of the oxadiazole ring via a cycloaddition reaction. The trifluoromethoxybenzoyl group is then introduced through an acylation reaction, and finally, the pyridine ring is attached through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must be carefully managed to ensure the safety and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethoxy)benzoic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3,5-二(4H-1,2,4-三唑-4-基)苯甲酸

Uniqueness

4-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the azetidine and oxadiazole rings contribute to its biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O3/c19-18(20,21)27-14-3-1-12(2-4-14)17(26)25-9-13(10-25)16-23-15(24-28-16)11-5-7-22-8-6-11/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTIDBKAYNMJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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